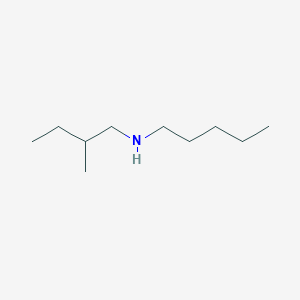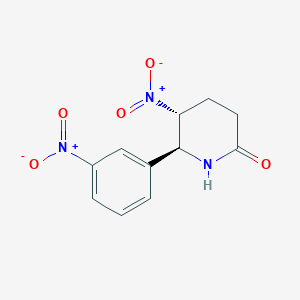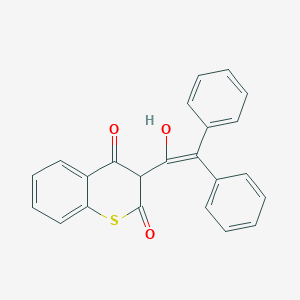
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzothiopyran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione typically involves the following steps:
Formation of the Benzothiopyran Core: This can be achieved through the cyclization of appropriate thiophenol derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Hydroxy-Diphenylethenyl Group: This step involves the reaction of the benzothiopyran core with a diphenylacetylene derivative in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the diphenylethenyl group can be reduced to form a saturated derivative.
Substitution: The benzothiopyran core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzothiopyran compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Benzothiopyran Derivatives: Compounds with similar core structures but different substituents.
Diphenylethenyl Derivatives: Compounds with similar diphenylethenyl groups but different core structures.
Uniqueness
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is unique due to its specific combination of the benzothiopyran core and the hydroxy-diphenylethenyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
61487-08-9 |
|---|---|
分子式 |
C23H16O3S |
分子量 |
372.4 g/mol |
IUPAC 名称 |
3-(1-hydroxy-2,2-diphenylethenyl)thiochromene-2,4-dione |
InChI |
InChI=1S/C23H16O3S/c24-21-17-13-7-8-14-18(17)27-23(26)20(21)22(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20,25H |
InChI 键 |
UGABZUMDSWPYIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2C(=O)C3=CC=CC=C3SC2=O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



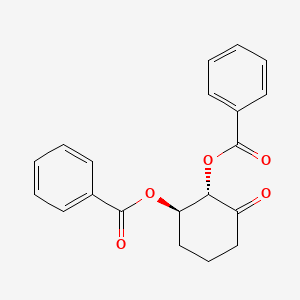
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
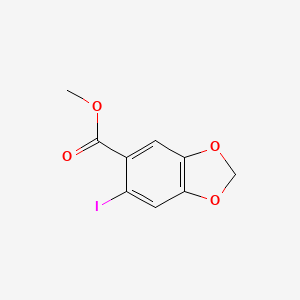
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
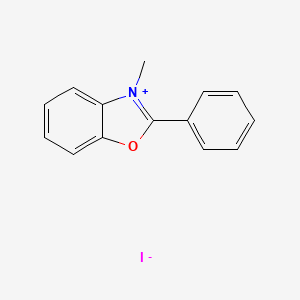
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
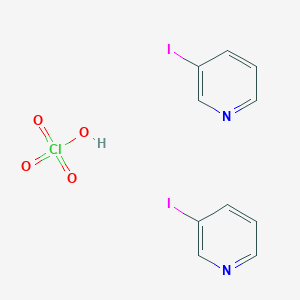
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
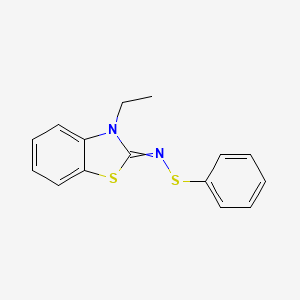
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
